molecular formula C5H6O2 B1660392 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)- CAS No. 75658-86-5

3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-

Cat. No.: B1660392
CAS No.: 75658-86-5
M. Wt: 98.1 g/mol
InChI Key: PNEPXIIVGHYESL-IMJSIDKUSA-N
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Description

3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)- is an organic compound known for its unique bicyclic structure. This compound is characterized by a three-membered oxirane ring fused to a cyclopentane ring, with a ketone functional group at the second position. It is a white solid that is slightly soluble in water but soluble in most organic solvents .

Chemical Reactions Analysis

3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Properties

IUPAC Name

(1S,5R)-3-oxabicyclo[3.1.0]hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-5-4-1-3(4)2-7-5/h3-4H,1-2H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEPXIIVGHYESL-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465320
Record name 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75658-86-5
Record name 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-
Reactant of Route 2
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3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-
Reactant of Route 3
3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-
Reactant of Route 4
3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-
Reactant of Route 5
3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-
Reactant of Route 6
3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-

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